2-(3-Formylphenyl)-6-methylbenzoic acid
Description
2-(3-Formylphenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a 6-methyl group on the benzene ring and a 3-formylphenyl substituent at the 2-position. The formyl (-CHO) group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to alkyl or alkoxy-substituted analogs. This compound is likely synthesized via transition-metal-catalyzed C–H arylation, a method demonstrated for related structures (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid, 98% yield under ruthenium catalysis) . Its reactivity, particularly at the formyl group, makes it a valuable intermediate for pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-(3-formylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBJSPPSEBBTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688864 | |
| Record name | 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-12-7 | |
| Record name | 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenyl)-6-methylbenzoic acid typically involves the formylation of 6-methylbenzoic acid derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Formylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: 2-(3-Carboxyphenyl)-6-methylbenzoic acid.
Reduction: 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized aromatic systems.
Biology: Potential applications in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its formyl and methyl groups provide sites for further functionalization, enabling the creation of diverse chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Formylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Acidity: The formyl group in the target compound increases acidity compared to methoxy (electron-donating) or methyl (neutral) substituents. Chloro and fluoro analogs (electron-withdrawing) exhibit similar acidity enhancement .
- Reactivity: The formyl group offers a reactive site for condensation or nucleophilic addition, unlike methoxy or methyl analogs. This makes the compound a versatile precursor for further derivatization .
- Synthesis Efficiency: Ru-catalyzed C–H arylation (98% yield for 3aa ) suggests scalable synthesis, though formyl group sensitivity may require optimized conditions.
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